Ethyl 4-carboethoxybenzoylformate
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Overview
Description
Ethyl 4-carboethoxybenzoylformate: is a chemical compound with the molecular formula C13H14O5 ethyl 4-[(ethoxycarbonyl)formyl]benzoate . This compound is characterized by its yellow oil form and is primarily used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-carboethoxybenzoylformate can be synthesized through the esterification of 4-carboethoxybenzoyl chloride with ethyl formate in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-carboethoxybenzoylformate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-carboethoxybenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of polymers and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of ethyl 4-carboethoxybenzoylformate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. The pathways involved include ester hydrolysis and oxidation-reduction reactions .
Comparison with Similar Compounds
- Ethyl benzoylformate
- Ethyl benzoylacetate
- Ethyl 4-formylbenzoate
Comparison:
- Ethyl benzoylformate and ethyl benzoylacetate are structurally similar but differ in the position and type of functional groups attached to the benzene ring.
- Ethyl 4-formylbenzoate is similar in having a formyl group but lacks the ethoxycarbonyl group present in ethyl 4-carboethoxybenzoylformate.
- The uniqueness of this compound lies in its dual functional groups, which make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoacetyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-9(6-8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWAXIMAWDPJQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545253 |
Source
|
Record name | Ethyl 4-[ethoxy(oxo)acetyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102697-43-8 |
Source
|
Record name | Ethyl 4-[ethoxy(oxo)acetyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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